molecular formula C10H8ClF3N4 B1434360 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine CAS No. 1644602-68-5

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B1434360
CAS No.: 1644602-68-5
M. Wt: 276.64 g/mol
InChI Key: PRADFNJNLJEPON-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine, with the molecular formula C10H8ClF3N4 , is a chemical compound intended for research and development applications. Compounds featuring the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety are recognized in organic synthesis as versatile intermediates, particularly in the preparation of agrochemicals and pharmaceuticals . The structural motif of a substituted pyrazole linked to a halogenated pyridine ring is common in the development of molecules with potential biological activity. For instance, structurally related compounds containing both pyrazole and chloropyridine groups have been investigated as inhibitors of protein kinases like AKT, which are significant targets in oncology and inflammation research . This suggests that this amine-functionalized pyridine-pyrazole hybrid could serve as a valuable building block (synthon) for medicinal chemists exploring new active compounds or for the synthesis of more complex chemical entities. This product is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N4/c11-8-1-6(10(12,13)14)2-16-9(8)5-18-4-7(15)3-17-18/h1-4H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRADFNJNLJEPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147350
Record name 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644602-68-5
Record name 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644602-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-chloro-2-cyano-5-trifluoromethyl pyridine

A patented method (CN106349159A) outlines an industrially viable synthesis of 3-chloro-2-cyano-5-trifluoromethyl pyridine with the following key steps:

  • Step 1: Dissolution of 3-chloro-2-R-5-trifluoromethyl pyridine (where R = chlorine, bromine, or fluorine) in a solvent (e.g., methanol, ethanol, acetone, butanone, dichloromethane, dichloroethane, or chloroform).
  • Addition of an activator such as triethylamine, 4-pyrrolidinopyridine, or 4-dimethylaminopyridine.
  • Heating under reflux for 4–6 hours, followed by cooling and filtration to isolate an organic salt intermediate.
  • Vacuum drying of the filter cake at 40–50 °C for 1–2 hours.

  • Step 2: Reaction of the organic salt with a cyanide source (hydrocyanic acid, ammonium cyanide, potassium cyanide, Cyanogran, lithium cyanide, magnesium cyanide, or Cyanogas) in a solvent mixture (dichloromethane, dichloroethane, or chloroform with water) at 0–80 °C for 2–3 hours.

  • Phase separation and acidification with hydrochloric acid to pH 2–4, followed by washing to pH 6–7 to purify the organic phase.
  • Step 3: Vacuum distillation of the organic phase at 60 °C under 2 mmHg to collect 3-chloro-2-cyano-5-trifluoromethyl pyridine.

This method avoids the use of toxic nitrile solvents like acetonitrile, reduces heavy metal waste, and allows solvent recycling, thus enhancing environmental and economic profiles.

Parameter Conditions/Details
Solvent A Methanol, ethanol, acetone, butanone, DCM, DCE, chloroform
Activator Triethylamine, 4-pyrrolidinopyridine, 4-dimethylaminopyridine
Reflux time 4–6 hours
Drying conditions Vacuum drying at 40–50 °C for 1–2 hours
Cyanide source HCN, NH4CN, KCN, Cyanogran, LiCN, MgCN, Cyanogas
Solvent B and water ratio 2–10:1
Reaction temperature 0–80 °C
Vacuum distillation 60 °C, 2 mmHg, kettle temp 70–120 °C

Notes on the Pyridine Intermediate Preparation

  • The molar ratio of activator to 3-chloro-2-R-5-trifluoromethyl pyridine is 1:1 to 3:1.
  • The mass to volume ratio of pyridine to solvent A is 1 g:15–25 mL.
  • Cyanide to pyridine molar ratio is 1–1.5:1.
  • The process includes solvent recovery steps involving pH adjustments and extractions to reclaim activators and solvents efficiently.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome/Notes
1 Activation and formation of organic salt intermediate 3-chloro-2-R-5-trifluoromethyl pyridine, activator, solvent A, reflux 4–6 h Organic salt isolated by filtration and drying
2 Cyanide substitution to form nitrile group Organic salt, cyanide source, solvent B + water, 0–80 °C, 2–3 h Phase separation, acidification, washing
3 Vacuum distillation purification Vacuum distillation at 60 °C under 2 mmHg Pure 3-chloro-2-cyano-5-trifluoromethyl pyridine
4 Coupling with pyrazol-4-amine Chloromethyl derivative or activated intermediate, pyrazol-4-amine Formation of target compound

Research Findings and Industrial Relevance

  • The patented method (CN106349159A) improves upon prior art by avoiding heavy metal catalysts and toxic solvents, thus reducing environmental impact and improving safety.
  • The use of dichloromethane or similar solvents with low water solubility allows easier phase separation and solvent recycling.
  • The process yields are improved compared to older methods using copper or nickel catalysts in polar solvents.
  • The method is scalable and suitable for industrial production, with cost and waste minimization benefits.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine (PPh3) are frequently used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the pyrazole ring is known to enhance biological activity against various cancer cell lines. Research has focused on synthesizing derivatives of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine to evaluate their efficacy in inhibiting tumor growth and metastasis.

Inhibition of Enzymes : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as kinases. The trifluoromethyl group is believed to play a crucial role in enhancing binding affinity to target proteins, making it a candidate for further development as a therapeutic agent.

Agrochemical Applications

Pesticide Development : The unique structure of this compound allows for its use in developing new agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.

Plant Growth Regulation : Research into the effects of similar compounds on plant growth has opened avenues for using this pyrazole derivative as a growth regulator, potentially improving crop yields and resistance to stress factors.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Analytical Chemistry

Analytical Standards : As a reference compound, this pyrazole derivative can be used in analytical chemistry for method development and validation. Its distinct spectral properties make it suitable for use in chromatography and mass spectrometry.

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, demonstrating potent activity against breast cancer cell lines. The findings indicated that modifications to the trifluoromethyl group significantly impacted cytotoxicity and selectivity towards cancer cells.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists assessed the effectiveness of this compound as a pesticide against common agricultural pests. Field trials showed a marked reduction in pest populations with minimal adverse effects on non-target species, highlighting its potential as a sustainable pest management solution.

Case Study 3: Material Properties Enhancement

In polymer science, a recent investigation into the incorporation of this compound into epoxy resins revealed improved thermal stability and mechanical strength compared to standard formulations. This enhancement suggests potential applications in high-performance materials used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
  • Molecular Formula : C₉H₇Cl₂F₃N₄
  • Molecular Weight : 299.08 g/mol
  • Key Differences : The pyridine ring lacks the methylene bridge, and the pyrazole has a chlorine substituent at position 3. This structural change reduces steric bulk but increases halogen-mediated reactivity .
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine
  • Molecular Formula : C₉H₉ClN₄
  • Molecular Weight : 220.65 g/mol
  • Key Differences: The trifluoromethyl group is absent, and the pyridine substituent is at position 4 instead of 2.

Substituent Variations on the Benzyl/Pyridinylmethyl Group

1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine (Ceapin-A7)
  • Molecular Formula : C₁₂H₁₀F₆N₄
  • Molecular Weight : 324.23 g/mol
  • Key Differences: The pyridine ring is replaced with a bis(trifluoromethyl)phenyl group, enhancing hydrophobicity and steric hindrance. Ceapin-A7 is noted for its role in modulating unfolded protein responses .
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine (Ceapin-A9)
  • Molecular Formula : C₁₁H₁₀F₃N₃
  • Molecular Weight : 241.21 g/mol

Pyrazole Core Modifications

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₀ClN₃
  • Molecular Weight : 207.66 g/mol
  • This compound is used in kinase inhibition studies .
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
  • Molecular Formula : C₉H₁₀ClN₃S
  • Molecular Weight : 231.71 g/mol
  • Key Differences : The pyridine is replaced with a chlorothiophene ring, introducing sulfur-mediated electronic effects and altering solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
Target Compound C₁₀H₈ClF₃N₄ 276.65 3-Cl, 5-CF₃-pyridinylmethyl, 4-NH₂-pyrazole Pharmaceutical intermediates
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₉H₇Cl₂F₃N₄ 299.08 5-CF₃-pyridin-2-yl, 3-Cl-pyrazole Agrochemical research
Ceapin-A7 C₁₂H₁₀F₆N₄ 324.23 2,4-bis(CF₃)phenylmethyl Unfolded protein response modulation
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 4-Cl-phenyl, 1-methyl Kinase inhibition assays

Research Findings and Implications

  • Trifluoromethyl Groups : Compounds with trifluoromethyl substituents (e.g., target compound, Ceapin-A7) exhibit enhanced metabolic stability and membrane permeability due to increased lipophilicity .
  • Chlorine Substituents : Chlorine at the pyridine or phenyl ring (e.g., target compound, 4-chloro-1-[5-CF₃-pyridin-2-yl]-1H-pyrazol-3-amine) improves binding affinity in enzyme inhibition studies but may introduce toxicity concerns .
  • Heterocyclic Variations : Replacement of pyridine with thiophene (e.g., 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine) alters electronic properties, affecting solubility and target selectivity .

Biological Activity

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine, with the chemical formula C₁₀H₈ClF₃N₄ and CAS number 1644602-68-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • IUPAC Name : 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-4-amine
  • Molecular Weight : 276.65 g/mol
  • Purity : Typically ≥95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its effects on various cellular pathways and its potential therapeutic applications. Key areas of research include:

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, related pyrazole derivatives have shown efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

The biological activity can be attributed to its ability to modulate various kinases and receptors:

  • p21-Activated Kinases (PAKs) : Research indicates that pyrazole derivatives can inhibit PAK activity, which is crucial for cell motility and proliferation, thereby impacting cancer cell migration and invasion .

Inhibition of Glycine Transporters

Some studies suggest that modifications in the molecular structure can enhance the inhibitory activity on glycine transporters, which are implicated in neurological disorders. For example, a related compound demonstrated an IC50 value of 1.8 nM against GlyT1 .

Case Studies and Research Findings

StudyFindings
Study on PAK Inhibition The compound exhibited inhibition of PAK phosphorylation at lower concentrations than other pathways, suggesting a targeted mechanism against cancer cells .
GlyT1 Inhibitory Activity A structurally similar compound showed significant effects in rodent models for schizophrenia without notable CNS side effects, indicating potential for therapeutic use .
Antitumor Efficacy Various derivatives have been tested against human cancer cell lines, showing reduced proliferation rates and altered apoptosis markers .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
OSU-030123-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl acetamideInhibits PAK; reduces thyroid cancer cell proliferation
Compound 7w3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl]}GlyT1 inhibitor; significant effects in schizophrenia models

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
1TFA, toluene, reflux17.9%
2POCl₃, 120°C30–50%

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic
Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns. For instance, aromatic protons in pyridine and pyrazole rings appear at δ 7.5–9.0 ppm, while methyl groups resonate at δ 2.2–3.5 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
  • Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 215–470) .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles, as shown for related pyrazole derivatives with triclinic crystal systems (e.g., a = 8.5 Å, α = 79.9°) .

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Advanced
Strategies include:

  • Catalyst screening : TFA improves cyclization efficiency compared to Brønsted acids .
  • Temperature control : Reactions at 35°C vs. reflux (100–120°C) balance yield and decomposition .
  • Purification optimization : Gradient elution in chromatography (e.g., 0–100% ethyl acetate in hexane) enhances separation of polar intermediates .
  • Stoichiometric adjustments : Excess amines (e.g., cyclopropanamine) drive substitution reactions to completion .

Case Study : A 17.9% yield was achieved using cesium carbonate and copper(I) bromide as co-catalysts, highlighting the need for iterative condition refinement .

How should contradictory spectral data be resolved during structural validation?

Q. Advanced

  • Cross-validation : Combine NMR, IR, and HRMS to resolve ambiguities. For example, an unexpected ¹H NMR singlet may indicate tautomerism, which can be confirmed via ¹³C NMR or X-ray analysis .
  • Computational modeling : DFT calculations predict NMR chemical shifts, aiding assignments for complex splitting patterns .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH₂ groups) .

What in vitro biological screening models are suitable for evaluating this compound’s activity?

Q. Advanced

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus using broth microdilution .
  • Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates (e.g., ATPase activity measurements) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Data Interpretation : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using SAR tables .

How does X-ray crystallography contribute to understanding this compound’s reactivity?

Q. Advanced

  • Bond angle analysis : Pyridine-pyrazole dihedral angles (e.g., 10–20°) influence π-stacking and solubility .
  • Halogen bonding : Chlorine and trifluoromethyl groups participate in non-covalent interactions, affecting crystal packing and stability .
  • Tautomeric states : Crystallography confirms enamine vs. imine forms, critical for reactivity predictions .

What computational tools are used to predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Software like SwissADME estimates logP (lipophilicity) and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina models interactions with targets (e.g., kinase ATP-binding pockets) to prioritize analogs .
  • QM/MM simulations : Study reaction mechanisms (e.g., nucleophilic substitution barriers) at atomic resolution .

How are stability and degradation profiles assessed under experimental conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions, then monitor via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., demethylation or hydrolysis byproducts) .
  • Kinetic stability assays : Measure half-life in buffer solutions at physiological pH .

What strategies are employed to scale up synthesis without compromising purity?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Crystallization optimization : Seed crystals and controlled cooling rates enhance purity (>98% by HPLC) .
  • Green chemistry : Replace POCl₃ with biodegradable reagents (e.g., PPh₃/I₂) for eco-friendly scaling .

How can researchers address low solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG mixtures (<1% v/v) to maintain compound stability .
  • Prodrug design : Introduce phosphate or acetate groups to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.